molecular formula C11H16N2O B100327 2,3-Dimethylphenethylurea CAS No. 17291-87-1

2,3-Dimethylphenethylurea

Cat. No.: B100327
CAS No.: 17291-87-1
M. Wt: 192.26 g/mol
InChI Key: PZZVZUYFWZWFGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethylphenethylurea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMPEU and is a derivative of phenethylamine. DMPEU is synthesized through a specific method and has been found to exhibit various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of DMPEU is not fully understood, but it is thought to act as an agonist for certain GPCRs. By binding to these receptors, DMPEU can activate downstream signaling pathways and lead to various physiological effects.
Biochemical and Physiological Effects
DMPEU has been found to exhibit various biochemical and physiological effects. For example, it has been shown to increase intracellular calcium levels in certain cell types. It has also been shown to stimulate the release of certain neurotransmitters, such as dopamine and norepinephrine. These effects are likely due to the activation of specific GPCRs by DMPEU.

Advantages and Limitations for Lab Experiments

One advantage of using DMPEU in lab experiments is its high affinity and selectivity for certain GPCRs. This makes it a valuable tool for the study of these receptors and their downstream signaling pathways. However, one limitation is that DMPEU is not a naturally occurring compound and may not fully mimic the effects of endogenous ligands. Additionally, DMPEU may have off-target effects that need to be carefully considered in experimental design.

Future Directions

There are several future directions for research on DMPEU. One area of interest is the development of DMPEU derivatives with improved selectivity and affinity for specific GPCRs. Another area of interest is the study of DMPEU in vivo to better understand its physiological effects. Additionally, DMPEU may have potential therapeutic applications, and further research is needed to explore this possibility.
Conclusion
2,3-Dimethylphenethylurea is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPEU is synthesized through a specific method and has been found to exhibit various biochemical and physiological effects. DMPEU has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, DMPEU is a valuable tool for the study of GPCRs and their downstream signaling pathways.

Synthesis Methods

DMPEU is synthesized through the reaction of 2,3-dimethylphenethylamine and urea in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out under reflux conditions. The resulting product is DMPEU, which can be purified through recrystallization or column chromatography.

Scientific Research Applications

DMPEU has been found to have various scientific research applications. One of the primary applications is as a ligand for the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a critical role in cell signaling and are involved in various physiological processes. DMPEU has been shown to have high affinity and selectivity for certain GPCRs, making it a valuable tool for the study of these receptors.

Properties

17291-87-1

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-(2,3-dimethylphenyl)ethylurea

InChI

InChI=1S/C11H16N2O/c1-8-4-3-5-10(9(8)2)6-7-13-11(12)14/h3-5H,6-7H2,1-2H3,(H3,12,13,14)

InChI Key

PZZVZUYFWZWFGQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)CCNC(=O)N)C

Canonical SMILES

CC1=C(C(=CC=C1)CCNC(=O)N)C

Origin of Product

United States

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